molecular formula C25H35NO3 B13448055 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol CAS No. 1208313-16-9

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol

Cat. No.: B13448055
CAS No.: 1208313-16-9
M. Wt: 397.5 g/mol
InChI Key: KBCRQQPEPOQTFD-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol (CAS: 207679-81-0) is a chiral benzenemethanol derivative with a molecular formula of C₂₂H₃₁NO₂ and a molecular weight of 341.49 g/mol . It is also known as (R)-5-Hydroxymethyl tolterodine or Desfesoterodine, serving as a key intermediate in the synthesis of Fesoterodine, a therapeutic agent for overactive bladder . Structurally, it features:

  • A 1R-configuration at the chiral center.
  • A bis(1-methylethyl)amino group (diisopropylamine) attached to a phenylpropyl chain.
  • A 4-(1-oxopropoxy)benzenemethanol moiety, distinguishing it from related compounds like Tolterodine .

Properties

CAS No.

1208313-16-9

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] propanoate

InChI

InChI=1S/C25H35NO3/c1-6-25(28)29-24-13-12-20(17-27)16-23(24)22(21-10-8-7-9-11-21)14-15-26(18(2)3)19(4)5/h7-13,16,18-19,22,27H,6,14-15,17H2,1-5H3/t22-/m1/s1

InChI Key

KBCRQQPEPOQTFD-JOCHJYFZSA-N

Isomeric SMILES

CCC(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester with propionic anhydride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tolterodine (CAS: 124937-51-5)

Structural Differences :

  • Tolterodine has a 4-methylphenol group instead of the 4-(1-oxopropoxy)benzenemethanol in the target compound .
  • Molecular formula: C₂₂H₃₁NO (vs. C₂₂H₃₁NO₂ for Desfesoterodine) .

Pharmacological Profile :

  • Tolterodine is a tertiary antimuscarinic agent with selectivity for bladder muscarinic receptors, used to treat urinary incontinence .
  • Administered as Tolterodine tartrate (CAS: 124937-52-6), with a molecular weight of 475.6 g/mol .

Metabolism :

  • Metabolized via CYP2D6-mediated oxidation to its active metabolite, 5-Hydroxymethyl tolterodine (Desfesoterodine), which shares structural similarity with the target compound .

Fesoterodine (CAS: 286930-03-8)

Structural Relationship :

  • Fesoterodine is the prodrug ester of Desfesoterodine. The 1-oxopropoxy group in the target compound is replaced by a 2-methylpropanoyloxy group in Fesoterodine, enhancing lipophilicity for improved absorption .
  • Molecular formula: C₃₀H₄₃NO₄ (vs. C₂₂H₃₁NO₂ for Desfesoterodine) .

Therapeutic Use :

  • Rapidly hydrolyzed by esterases to release Desfesoterodine , the active metabolite responsible for antimuscarinic effects .

Impurities :

  • Fesoterodine Impurity B (CAS: 1208313-13-6) is a related compound with a molecular weight of 481.67 g/mol, highlighting the complexity of Fesoterodine derivatives .

Ractopamine HCl (CAS: 90274-24-1)

Structural Similarities :

  • Shares a benzenemethanol backbone and tertiary amine group but differs in functionalization (e.g., hydroxyl groups at C-10 and C-10') .

Pharmacological Contrast :

Metabolism :

  • Undergoes regioselective glucuronidation, favoring conjugation at the C-10 phenol, a pathway distinct from Desfesoterodine’s ester hydrolysis .

Comparative Data Table

Parameter 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol Tolterodine Fesoterodine Ractopamine HCl
CAS Number 207679-81-0 124937-51-5 286930-03-8 90274-24-1
Molecular Formula C₂₂H₃₁NO₂ C₂₂H₃₁NO C₃₀H₄₃NO₄ C₁₈H₂₃NO₃·HCl
Molecular Weight 341.49 g/mol 325.5 g/mol 481.67 g/mol 337.84 g/mol
Key Functional Groups 4-(1-oxopropoxy)benzenemethanol, diisopropylamine 4-methylphenol, diisopropylamine 2-methylpropanoyloxy ester β-hydroxyphenyl, glucuronidation sites
Therapeutic Class Intermediate (Antimuscarinic metabolite) Antimuscarinic Antimuscarinic (prodrug) β-adrenergic agonist
Metabolic Pathway Ester hydrolysis (if prodrug) / CYP-mediated oxidation CYP2D6 oxidation Esterase hydrolysis Glucuronidation

Research Findings and Key Distinctions

Structural Impact on Pharmacokinetics

  • The 4-(1-oxopropoxy) group in the target compound enhances solubility compared to Tolterodine’s methylphenol but reduces lipophilicity relative to Fesoterodine’s ester .
  • Diisopropylamine in all three antimuscarinics contributes to muscarinic receptor binding, but ester modifications (e.g., Fesoterodine) delay activation until hydrolysis .

Metabolic Pathways

  • Desfesoterodine is a common metabolite of both Tolterodine and Fesoterodine, underscoring its role as a bioactive intermediate .
  • Unlike Ractopamine, which undergoes glucuronidation , Desfesoterodine’s metabolism focuses on hydrolysis or oxidation, reflecting divergent therapeutic targets .

Clinical Implications

  • Tolterodine and Fesoterodine are both used for overactive bladder , but Fesoterodine’s prodrug design offers flexible dosing due to esterase-dependent activation .

Biological Activity

The compound 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol, also known by its CAS number 214601-17-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H31NO3C_{23}H_{31}NO_3 with a molecular weight of approximately 369.50 g/mol. The structure features a phenolic core with various substituents that may influence its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors involved in signaling pathways. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes or receptors.

Pharmacological Effects

Studies have shown that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Some derivatives have been linked to serotonin reuptake inhibition, which is essential in treating depression.
  • Anti-inflammatory Properties : The presence of hydroxyl groups may confer anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

In Vitro Studies

In vitro studies conducted on cell lines have demonstrated that the compound can induce apoptosis in cancer cells, indicating potential use in oncology. Specific studies highlighted:

  • Cell Line Testing : The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, which indicates significant cytotoxicity.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

  • Bioavailability : Research indicated favorable bioavailability profiles when administered orally.
  • Toxicity Assessment : Toxicological studies revealed a dose-dependent relationship concerning side effects, with higher doses leading to increased toxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSerotonin reuptake inhibition
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
CytotoxicityIC50 values in micromolar range

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective reactions, such as chiral resolution or asymmetric catalysis. For example, the use of tert-butyldimethylsilyl (TBDMS) protecting groups during intermediate steps can enhance stereochemical control . Post-synthesis purification via preparative HPLC with chiral columns (e.g., cellulose-based phases) ensures enantiomeric purity >99%. Characterization by NMR (1H, 13C) and polarimetry validates stereochemical integrity .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) minimizes matrix effects. For example, a C18 reversed-phase column with gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. Validation parameters (linearity, LOD/LOQ, recovery rates) should adhere to ICH guidelines .

Q. What are the critical stability parameters for this compound under laboratory storage conditions?

  • Methodological Answer : Stability studies should assess photodegradation, hydrolysis, and oxidation. Accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A conditions identifies degradation pathways. For instance, the 1-oxopropoxy group is prone to hydrolysis under acidic conditions, necessitating storage in inert, anhydrous environments at -20°C .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its molecular interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and comparative binding assays using enantiomer pairs can elucidate stereospecific interactions. For example, the (1R)-configuration may enhance binding affinity to hydrophobic pockets in enzymes like cytochrome P450, as demonstrated by IC50 shifts in kinetic assays . Synchrotron-based crystallography further resolves 3D binding conformations .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?

  • Methodological Answer : Use split-plot designs to evaluate abiotic (e.g., hydrolysis, photolysis) and biotic (microbial degradation) factors. For example, controlled mesocosm studies with spiked soil/water systems under varying pH, UV exposure, and microbial loads quantify half-lives (t1/2) and metabolite profiles . High-resolution mass spectrometry (HRMS) identifies transformation products like benzenemethanol derivatives .

Q. How should researchers address contradictory data on the compound’s solubility and partition coefficients (logP) across studies?

  • Methodological Answer : Standardize measurement conditions (e.g., pH 7.4 buffer, 25°C) using shake-flask or HPLC-based methods. For instance, discrepancies in logP values may arise from ionization effects; potentiometric titration coupled with octanol-water partitioning clarifies pH-dependent solubility . Interlaboratory validation using certified reference materials (e.g., USP standards) ensures reproducibility .

Methodological Notes

  • Experimental Design : Randomized block designs with split-split plots (e.g., trellis systems in ) are adaptable for multifactorial studies .
  • Data Contradiction Analysis : Apply principal component analysis (PCA) to isolate variables causing divergence in results, such as solvent polarity or temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.